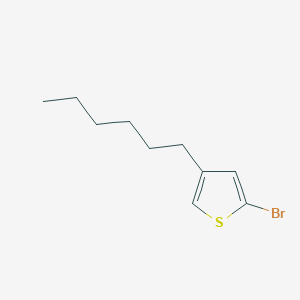

2-Bromo-4-hexylthiophene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-hexylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BrS/c1-2-3-4-5-6-9-7-10(11)12-8-9/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKXKKFNSZQNRFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CSC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80448244 | |

| Record name | 2-Bromo-4-hexylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210705-84-3 | |

| Record name | 2-Bromo-4-hexylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 210705-84-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Regioselective Synthesis of 2-Bromo-4-hexylthiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthetic pathway for producing 2-Bromo-4-hexylthiophene from its precursor, 3-hexylthiophene. Direct electrophilic bromination of 3-hexylthiophene typically results in substitution at the C2 position, adjacent to the sulfur atom, due to the electronic properties of the thiophene ring. Therefore, achieving substitution at the C4 position requires a regioselective approach involving directed lithiation followed by bromination. This method provides high yields and excellent control over the isomer produced.

Reaction Scheme Overview

The synthesis of this compound from 3-hexylthiophene is most effectively achieved through a two-step process. First, 3-hexylthiophene undergoes regioselective deprotonation at the C2 position using a strong organolithium base, such as n-butyllithium (n-BuLi), often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) which can enhance reactivity and selectivity. The resulting lithiated intermediate is then quenched with an electrophilic bromine source, such as molecular bromine (Br₂) or carbon tetrabromide (CBr₄), at low temperatures to yield the desired this compound. This process has been reported to produce the target compound in high yields, exceeding 90%.[1]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound from 3-hexylthiophene via the lithiation-bromination pathway.

| Parameter | Value | Reference(s) |

| Starting Material | 3-Hexylthiophene | [1] |

| Reagents | n-Butyllithium (n-BuLi), Bromine (Br₂) | [1] |

| Solvent | Dry Tetrahydrofuran (THF) or Diethyl Ether | [1] |

| Reaction Temperature | -78 °C | [1] |

| Reported Yield | >90% | [1] |

| Purity | >99% after purification | [2] |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound. This protocol is based on established methods for the regioselective lithiation and bromination of 3-alkylthiophenes.[1] All operations should be performed under an inert atmosphere (e.g., dry argon or nitrogen) using anhydrous solvents.

Materials:

-

3-Hexylthiophene

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Bromine (Br₂) or Carbon Tetrabromide (CBr₄)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, dropping funnel)

-

Low-temperature cooling bath (e.g., dry ice/acetone)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is assembled.

-

Initial Solution: The flask is charged with 3-hexylthiophene and anhydrous THF (or diethyl ether). The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature at -78 °C. The addition is typically carried out over a period of 1 to 1.5 hours. After the addition is complete, the reaction mixture is stirred at -78 °C for an additional 1 to 2 hours to ensure complete lithiation.

-

Bromination: A solution of bromine (1.1 equivalents) in a small amount of anhydrous THF is added dropwise to the reaction mixture at -78 °C. Alternatively, carbon tetrabromide can be used as the bromine source. The reaction is highly exothermic and the addition should be slow to maintain the low temperature.

-

Quenching: After the addition of the bromine source, the reaction is stirred for an additional 30 minutes at -78 °C. The reaction is then quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

-

Work-up: The reaction mixture is allowed to warm to room temperature. The aqueous layer is separated, and the organic layer is washed sequentially with saturated aqueous sodium bicarbonate and brine. The organic layer is then dried over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford this compound as a pure product.

Mandatory Visualizations

Reaction Mechanism

The regioselectivity of this synthesis is dictated by the initial lithiation step. The C2 and C5 positions of the thiophene ring are the most acidic. In 3-substituted thiophenes, the C2 position is generally the most acidic and sterically accessible, leading to preferential deprotonation at this site by n-BuLi. The subsequent addition of an electrophilic bromine source results in the formation of the this compound product.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Workflow

The following diagram illustrates the key steps in the laboratory synthesis of this compound.

References

A Technical Guide to the Regioselective Bromination of 4-Hexylthiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the regioselective bromination of 4-hexylthiophene, a critical transformation for the synthesis of advanced materials and pharmaceutical intermediates. The document outlines two primary methodologies: direct bromination with N-bromosuccinimide (NBS) and a two-step lithiation-bromination sequence. Detailed experimental protocols, a comparative summary of quantitative data, and a discussion of the underlying electrophilic aromatic substitution mechanism are presented. This guide is intended to equip researchers with the necessary information to perform these reactions efficiently and selectively.

Introduction

Thiophene and its derivatives are fundamental building blocks in the fields of materials science and medicinal chemistry. The functionalization of the thiophene ring, particularly through halogenation, opens avenues for further molecular elaboration via cross-coupling reactions. The regioselective introduction of a bromine atom onto the 4-hexylthiophene core is of particular interest for the synthesis of conjugated polymers with tailored electronic properties and for the development of novel pharmaceutical compounds.

The electronic nature of the thiophene ring, with its electron-rich character, predisposes it to electrophilic aromatic substitution.[1] The hexyl group at the 4-position is an electron-donating group, which activates the thiophene ring towards electrophilic attack. The primary sites for substitution are the two alpha-positions (2- and 5-positions), which are electronically favored. This guide details the two most effective methods for achieving regioselective bromination at the 2-position of 4-hexylthiophene.

Reaction Pathways and Mechanisms

The regioselective bromination of 4-hexylthiophene primarily proceeds via two distinct and reliable methods. The choice of method often depends on the desired scale, available reagents, and tolerance of other functional groups in the starting material.

Direct Bromination with N-Bromosuccinimide (NBS)

Direct bromination using N-bromosuccinimide (NBS) is a widely employed method due to its operational simplicity and the use of a solid, manageable bromine source. The reaction is typically carried out in a suitable solvent, such as acetic acid or a mixture of chloroform and other organic solvents.[1] The reaction proceeds via an electrophilic aromatic substitution mechanism where NBS serves as the source of the electrophilic bromine species. The alkyl group at the 4-position directs the substitution to the adjacent alpha-position (2-position) with high selectivity.

Lithiation Followed by Bromination

For instances where very high regioselectivity and yield are paramount, a two-step approach involving lithiation followed by quenching with an electrophilic bromine source is often preferred.[2] In this method, 4-hexylthiophene is first deprotonated at the most acidic position, which is the alpha-position (2-position), using a strong base like n-butyllithium (n-BuLi). This generates a highly reactive thienyllithium intermediate. Subsequent quenching of this intermediate with a bromine source, such as elemental bromine (Br₂) or 1,2-dibromoethane, results in the formation of 2-bromo-4-hexylthiophene.[2] This method is particularly advantageous for achieving high yields, often exceeding 90%.[2]

Experimental Protocols

The following protocols are detailed methodologies for the two primary approaches to the regioselective bromination of 4-hexylthiophene.

Protocol 1: Direct Bromination with N-Bromosuccinimide (NBS)

This protocol is adapted from established procedures for the bromination of substituted thiophenes.[3]

Materials:

-

4-Hexylthiophene

-

N-Bromosuccinimide (NBS)

-

Acetic Acid (glacial)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-hexylthiophene (1 equivalent) in glacial acetic acid.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add N-bromosuccinimide (1.0 equivalent) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

-

Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Protocol 2: Lithiation and Bromination

This protocol is based on the highly regioselective synthesis of 2-bromo-4-alkylthiophenes.[2]

Materials:

-

4-Hexylthiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

Bromine (Br₂) or 1,2-dibromoethane

-

Anhydrous tetrahydrofuran (THF)

-

Saturated sodium thiosulfate solution

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

-

Schlenk flask or a flame-dried round-bottom flask with a septum

-

Syringes

-

Dry ice/acetone bath

Procedure:

-

To a Schlenk flask under an inert atmosphere (nitrogen or argon), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

-

Add 4-hexylthiophene (1 equivalent) to the cooled THF.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution while maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.

-

In a separate flask, prepare a solution of bromine (1.1 equivalents) in anhydrous THF.

-

Slowly add the bromine solution to the thienyllithium intermediate at -78 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography on silica gel to yield this compound.

Quantitative Data Summary

The following table summarizes quantitative data from the literature for the regioselective bromination of thiophene derivatives, which are highly relevant to the bromination of 4-hexylthiophene.

| Substrate | Method | Brominating Agent | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |

| 3-Alkylthiophenes | Lithiation/Bromination | n-BuLi, Br₂ | THF | -78 | - | 2-Bromo-4-alkylthiophenes | >90 | [2] |

| 3-Hexylthiophene | Direct Bromination | NBS | Acetic Acid | RT | 12 | 2-Bromo-3-hexylthiophene | 70 | [3] |

| Substituted Thiophenes | Direct Bromination | NBS | Acetic Acid | RT | - | 2-Bromo-substituted thiophenes | >99 (regioselectivity) | [1] |

| 2-Methylbenzo[b]thiophene | Direct Bromination | NBS | Acetonitrile | 0 to RT | 0.5 | 3-Bromo-2-methylbenzo[b]thiophene | 99 | TCI |

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Direct Bromination with NBS.

Caption: Workflow for Lithiation and Bromination.

Conclusion

The regioselective bromination of 4-hexylthiophene is a well-established and highly efficient process. Both direct bromination with NBS and the lithiation-bromination sequence offer excellent control over the position of bromination, yielding the desired this compound isomer. The choice between these methods will depend on the specific requirements of the synthesis, with the lithiation route generally providing higher yields. The protocols and data presented in this guide provide a solid foundation for researchers to successfully implement these important synthetic transformations.

References

A Technical Guide to the Purification of 2-Bromo-4-hexylthiophene via Column Chromatography

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies for purifying 2-Bromo-4-hexylthiophene using column chromatography, a fundamental technique for the separation and purification of organic compounds. The successful isolation of this compound is critical for its use in various applications, including the synthesis of novel organic electronic materials and pharmaceutical intermediates.

Core Principles of Chromatographic Separation

Column chromatography operates on the principle of differential partitioning of a compound between a stationary phase and a mobile phase. For non-polar to moderately polar compounds like this compound, a normal-phase chromatography setup is typically employed. This involves a polar stationary phase, such as silica gel, and a non-polar mobile phase, commonly a mixture of hexanes and a slightly more polar solvent like ethyl acetate. The separation is achieved as the components of the crude mixture travel through the column at different rates depending on their polarity; less polar compounds elute faster, while more polar compounds are retained longer on the stationary phase.

Data Presentation: Typical Chromatographic Parameters

The following table summarizes typical parameters used in the column chromatographic purification of brominated aromatic compounds, which can be adapted for this compound.

| Parameter | Description | Typical Values/Ranges |

| Stationary Phase | The solid adsorbent packed into the column. | Silica Gel (Geduran Si 60, Silicagel 60, 0.040-0.063 mm)[1] |

| Mobile Phase (Eluent) | The solvent system that carries the sample through the stationary phase. | Hexanes/Ethyl Acetate gradient (e.g., from 100% Hexane to various ratios)[1] |

| Column Dimensions | The inner diameter and length of the chromatography column. | Diameter: 2-3 inches (depending on sample size)[1] |

| Sample Loading | The method used to introduce the crude sample onto the column. | Dry loading onto Celite or silica gel is common.[1] |

| Elution Technique | The process of passing the mobile phase through the column. | Gradient elution is often used for optimal separation.[1] |

| Fraction Analysis | The method for monitoring the composition of the eluted fractions. | Thin-Layer Chromatography (TLC) with UV visualization.[1] |

Experimental Protocol: A Step-by-Step Guide

This protocol provides a generalized yet detailed methodology for the purification of this compound by flash column chromatography.

1. Preparation of the Stationary Phase (Slurry Packing):

-

A glass chromatography column is securely clamped in a vertical position.

-

A small plug of cotton or glass wool is placed at the bottom of the column to support the packing material.

-

A thin layer of sand is added on top of the cotton plug.

-

Silica gel is weighed out (typically 50-100 times the weight of the crude sample).

-

The silica gel is suspended in the initial, least polar mobile phase solvent (e.g., 100% hexanes) to form a slurry.

-

The slurry is carefully poured into the column. The column may be gently tapped to ensure even packing and remove air bubbles.

-

The solvent is allowed to drain until it is level with the top of the silica bed. It is crucial to prevent the column from running dry at any stage.

2. Sample Preparation and Loading (Dry Loading):

-

The crude this compound is dissolved in a minimal amount of a volatile solvent (e.g., dichloromethane).

-

A small amount of silica gel is added to this solution.

-

The solvent is removed under reduced pressure (e.g., using a rotary evaporator) until a dry, free-flowing powder is obtained.

-

This powder is then carefully added to the top of the packed column.

-

A thin protective layer of sand is gently added on top of the sample layer.

3. Elution and Fraction Collection:

-

The mobile phase is carefully added to the top of the column.

-

A gentle positive pressure (e.g., from a nitrogen line or an air pump) is applied to the top of the column to force the eluent through at a steady rate (flash chromatography).

-

The eluent is collected in a series of numbered fractions (e.g., in test tubes or flasks).

-

A gradient of increasing polarity is typically applied by gradually increasing the percentage of ethyl acetate in the hexane mobile phase. For instance, one might start with 100% hexanes, followed by 99:1, 98:2, 95:5 hexanes:ethyl acetate, and so on. The specific gradient will depend on the separation observed by TLC.

4. Monitoring the Separation:

-

Each collected fraction (or a selection of fractions) is analyzed by Thin-Layer Chromatography (TLC).

-

The TLC plate is spotted with a small amount of each fraction and developed in a suitable solvent system (often the same as or slightly more polar than the elution solvent).

-

The spots are visualized under a UV lamp, as thiophene derivatives are typically UV-active.

-

Fractions containing the pure this compound (as determined by a single spot with the correct Rf value) are combined.

5. Isolation of the Purified Product:

-

The combined pure fractions are transferred to a round-bottom flask.

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting purified this compound is then further dried under high vacuum to remove any residual solvent.

-

The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical workflow of the column chromatography process for the purification of this compound.

Caption: A flowchart of the column chromatography process.

References

An In-Depth Technical Guide to the Vacuum Fractional Distillation of 2-Bromo-4-hexylthiophene

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth protocol for the purification of 2-Bromo-4-hexylthiophene via vacuum fractional distillation. Synthesizing principles of chemical engineering with practical laboratory application, this document outlines the theoretical underpinnings, potential synthetic impurities, and a detailed, step-by-step methodology for achieving high-purity this compound. This guide is intended to be a self-validating system, explaining the causality behind each experimental choice to ensure both safety and efficacy in the purification process. All procedural steps are grounded in established practices for handling air- and heat-sensitive organobromine compounds.

Introduction: The Rationale for High-Purity this compound

This compound is a key building block in the synthesis of advanced organic electronic materials, particularly conductive polymers and small molecules for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. The regiochemistry and purity of this monomer are critical, as even minor impurities can significantly disrupt the electronic properties and morphology of the resulting materials.

Common synthetic routes to this compound, such as the regioselective lithiation and subsequent bromination of 3-hexylthiophene, can lead to the formation of isomeric and di-substituted byproducts.[1] These impurities often have boiling points close to the desired product, necessitating an efficient purification method. Vacuum fractional distillation is the technique of choice as it allows for the separation of compounds with close boiling points at reduced temperatures, thereby preventing thermal decomposition of the sensitive thiophene ring.[2]

Pre-Distillation Analysis: Characterizing the Crude Material

Before commencing the distillation, it is imperative to characterize the crude this compound to identify the major impurities and their approximate concentrations. This will inform the distillation strategy, including the choice of fractional distillation column and the number of fractions to be collected.

2.1. Common Synthetic Impurities

The most probable impurities in crude this compound are:

-

2-Bromo-3-hexylthiophene (Isomer): Often co-produced during the synthesis.

-

2,5-Dibromo-3-hexylthiophene (Di-substituted): Results from over-bromination.

-

Unreacted 3-Hexylthiophene (Starting Material): If the reaction has not gone to completion.

-

Solvent Residues: From the reaction and work-up steps.

2.2. Physical Properties of this compound and Potential Impurities

A successful fractional distillation relies on the differences in the boiling points of the components in the mixture. The following table summarizes the known or predicted boiling points of the target compound and its likely impurities.

| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C @ Pressure) |

| This compound | 247.19 | 144 °C @ 10 mmHg[3] |

| 2-Bromo-3-hexylthiophene | 247.20 | 75 °C @ 0.5 mmHg[4][5] |

| 2,5-Dibromo-3-hexylthiophene | 326.09 | ~317 °C @ 760 mmHg (Predicted)[6] |

| 3-Hexylthiophene | 168.30 | 228-230 °C @ 760 mmHg |

Note: Boiling points at different pressures can be estimated using a pressure-temperature nomograph.

The Causality Behind Experimental Choices: A Self-Validating System

The protocol described below is designed to be a self-validating system, where each step is justified by established chemical principles.

Caption: Logical workflow for the vacuum fractional distillation of this compound.

Experimental Protocol: A Step-by-Step Methodology

This protocol is designed for the purification of this compound on a laboratory scale (5-50 g). All operations should be performed in a well-ventilated fume hood.

4.1. Required Equipment and Reagents

-

Round-bottom flasks (distillation pot and receiving flasks)

-

Vigreux column (20-30 cm)

-

Distillation head with thermometer adapter

-

Condenser

-

Vacuum adapter

-

Schlenk flasks (for air-sensitive collection)

-

Magnetic stirrer and stir bar

-

Heating mantle with a controller

-

Vacuum pump (capable of reaching <1 mmHg)

-

Cold trap (e.g., with dry ice/acetone or liquid nitrogen)

-

Pressure gauge (e.g., McLeod or Pirani gauge)

-

Inert gas (Nitrogen or Argon) supply

-

High-vacuum grease

-

Keck clips

-

Crude this compound

4.2. Apparatus Assembly

Caption: Schematic of a vacuum fractional distillation apparatus.

-

Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and allowed to cool under a stream of inert gas.

-

Joint Lubrication: Lightly grease all ground-glass joints with high-vacuum grease to ensure an airtight seal.

-

Assembly: Assemble the distillation apparatus as shown in the diagram above. Use Keck clips to secure all joints.

-

Air-Sensitive Considerations: If the purified product is to be handled under inert atmosphere, use Schlenk-type receiving flasks.

4.3. Distillation Procedure

-

Charging the Flask: Charge the distillation pot with the crude this compound and a magnetic stir bar. The flask should not be more than two-thirds full.

-

System Evacuation: Begin stirring the crude material. Close the system to the atmosphere and slowly open the connection to the vacuum pump. Evacuate the system to the desired pressure (e.g., 1-10 mmHg). A cold trap is essential to protect the vacuum pump from volatile components.

-

Heating: Once a stable vacuum is achieved, begin to gently heat the distillation pot using the heating mantle.

-

Fraction Collection:

-

Forerun: Collect any low-boiling impurities (e.g., residual solvents) in the first receiving flask. The temperature at the distillation head will be significantly lower than the expected boiling point of the product.

-

Intermediate Fraction: As the temperature at the distillation head begins to rise and stabilize, switch to a clean receiving flask to collect an intermediate fraction, which may contain a mixture of the product and lower-boiling impurities.

-

Main Fraction: Collect the pure this compound in a new, clean receiving flask when the temperature at the distillation head is stable at the expected boiling point for the given pressure.

-

Higher-Boiling Fraction: After the main fraction has been collected, the temperature at the distillation head may begin to rise again, indicating the presence of higher-boiling impurities. These should be collected in a separate flask.

-

-

Shutdown:

-

Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature under vacuum.

-

Slowly vent the system with an inert gas.

-

Turn off the vacuum pump.

-

Disassemble the apparatus.

-

Troubleshooting and Key Considerations

| Problem | Possible Cause(s) | Solution(s) |

| Bumping/Unstable Boiling | - Vacuum applied too quickly- Ineffective stirring | - Apply vacuum gradually- Ensure the stir bar is spinning vigorously |

| No Distillate | - Vacuum leak- Insufficient heating- Blockage in the column | - Check all joints for proper sealing- Gradually increase the heating mantle temperature- Ensure the condenser is not blocked |

| Flooding of the Column | - Heating rate is too high | - Reduce the heating rate to allow for proper vapor-liquid equilibrium |

| Poor Separation | - Distillation rate is too fast- Inefficient column | - Reduce the heating rate to 1-2 drops per second of distillate- Use a longer Vigreux column or a packed column for better separation |

Conclusion

The vacuum fractional distillation of this compound is a critical purification step for obtaining high-purity material suitable for applications in organic electronics. By understanding the nature of potential impurities and carefully controlling the distillation parameters, researchers can effectively isolate the desired product. The protocol outlined in this guide provides a robust and self-validating framework for achieving this purification, emphasizing both the "how" and the "why" of each step to ensure a successful and safe outcome.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound CAS#: 210705-84-3 [amp.chemicalbook.com]

- 4. 2-bromo-3-hexylthiophene price,buy 2-bromo-3-hexylthiophene - chemicalbook [chemicalbook.com]

- 5. 69249-61-2 CAS MSDS (2-bromo-3-hexylthiophene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. benchchem.com [benchchem.com]

Mass Spectrometry Characterization of 2-Bromo-4-hexylthiophene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry characterization of 2-Bromo-4-hexylthiophene, a key intermediate in the synthesis of organic electronic materials. Understanding its fragmentation behavior is crucial for reaction monitoring, purity assessment, and quality control in research and development settings. While specific experimental mass spectra for this compound are not widely published, this guide presents a putative fragmentation pattern and a comprehensive experimental protocol based on established principles of mass spectrometry for similar brominated and alkylated thiophene derivatives.

Predicted Mass Spectrum and Fragmentation Data

The mass spectrum of this compound is expected to be characterized by a distinct molecular ion peak and a series of fragment ions resulting from the cleavage of the hexyl chain and the thiophene ring. Due to the presence of bromine, the molecular ion and any bromine-containing fragments will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity (M+ and M+2), corresponding to the 79Br and 81Br isotopes.

Below is a table summarizing the predicted major ions, their mass-to-charge ratios (m/z), and their proposed structures. This data is derived from the general fragmentation patterns of alkylbenzenes, alkylthiophenes, and brominated aromatic compounds.[1][2]

| m/z (for 79Br) | m/z (for 81Br) | Proposed Fragment Ion | Structure | Relative Abundance (%) |

| 246 | 248 | [M]+ (Molecular Ion) | C10H15BrS+ | 60 |

| 175 | 177 | [M - C5H11]+ | C5H4BrS+ | 100 (Base Peak) |

| 167 | - | [M - Br]+ | C10H15S+ | 30 |

| 96 | - | [C5H4S]+ | Thienyl cation | 45 |

| 85 | - | [C6H13]+ | Hexyl cation | 25 |

| 41 | - | [C3H5]+ | Allyl cation | 55 |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization (EI) is initiated by the removal of an electron to form the molecular ion. The primary fragmentation pathways are predicted to be the loss of the bromine atom and cleavage of the C-C bonds within the hexyl side chain. The most favorable cleavage is the benzylic cleavage, leading to the formation of a stable thienylmethyl-type cation, which is often the base peak in the spectrum.

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the recommended technique for the analysis of semi-volatile compounds like this compound, providing both separation from other components and structural identification through mass spectral data.[3][4]

3.1. Sample Preparation

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity volatile solvent such as dichloromethane or hexane.

-

Perform serial dilutions to a working concentration of approximately 10 µg/mL.

-

If necessary, filter the final solution through a 0.22 µm PTFE syringe filter.

3.2. GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A or equivalent single quadrupole or time-of-flight (TOF) mass spectrometer.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Split Ratio: 20:1.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 40 - 400.

3.3. Data Analysis

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak, paying attention to the Br isotopic pattern.

-

Analyze the fragmentation pattern and compare it to the predicted pathway and library spectra of similar compounds.

-

For quantitative analysis, generate a calibration curve using standards of known concentrations.

Workflow for Characterization

The overall workflow for the mass spectrometric characterization of a synthesized batch of this compound involves sample preparation, data acquisition via GC-MS, and subsequent data analysis to confirm the identity and purity.

Caption: General workflow for GC-MS characterization.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound and a practical protocol for its analysis. Researchers can adapt these methodologies to suit their specific instrumentation and analytical requirements.

References

An In-depth Technical Guide to the UV-Vis Absorption Spectrum of 2-Bromo-4-hexylthiophene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected ultraviolet-visible (UV-Vis) absorption characteristics of 2-Bromo-4-hexylthiophene. Due to the limited availability of a publicly accessible, isolated UV-Vis spectrum for this specific compound, this document outlines the anticipated spectral properties based on the analysis of its constituent chromophores and auxochromes, provides a detailed experimental protocol for its measurement, and presents a logical workflow for such an analysis.

Expected UV-Vis Absorption Characteristics

This compound is a substituted thiophene. The thiophene ring itself is a chromophore that absorbs in the UV region due to π-π* electronic transitions within the conjugated system. The positions and intensities of these absorption bands are influenced by the substituents on the ring.

-

Thiophene Chromophore: Unsubstituted thiophene exhibits a strong absorption band around 235 nm.

-

Effect of Substituents:

-

Bromine (Auxochrome): The bromine atom attached at the 2-position is an auxochrome, a group that can modify the absorption of a chromophore. As a halogen, it has lone pairs of electrons that can interact with the π-system of the thiophene ring, which typically results in a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). For instance, 2-bromothiophene shows an intense absorption band around 230-240 nm.[1]

-

Hexyl Group (Alkyl Group): The hexyl group at the 4-position is an alkyl substituent. Alkyl groups generally have a minor effect on the UV-Vis spectrum, causing a small bathochromic shift.

-

Based on these principles, this compound is expected to exhibit a strong absorption maximum (λmax) in the UV region, likely between 230 nm and 250 nm. The molar absorptivity (ε) is anticipated to be significant, characteristic of π-π* transitions in conjugated systems.

Physicochemical Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₁₀H₁₅BrS |

| Molecular Weight | 247.19 g/mol |

| CAS Number | 210705-84-3 |

| Appearance | Colorless to Light yellow clear liquid |

| Boiling Point | 144°C/10mmHg |

| Density | 1.2225 g/mL at 25°C |

| Refractive Index (n20/D) | 1.5265 |

Experimental Protocol for UV-Vis Spectroscopy

The following is a detailed methodology for obtaining the UV-Vis absorption spectrum of this compound.

3.1. Materials and Equipment

-

This compound

-

Spectroscopic grade solvent (e.g., cyclohexane, ethanol, or chloroform)

-

Dual-beam UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

Analytical balance

3.2. Sample Preparation

-

Solvent Selection: Choose a solvent that is transparent in the UV region of interest (typically above 200 nm) and in which the analyte is readily soluble. Cyclohexane or ethanol are common choices for non-polar and polar compounds, respectively.

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).

-

Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain working solutions of varying concentrations (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M). This is done to ensure the absorbance reading falls within the linear range of the instrument (typically 0.1 - 1.0).

3.3. Instrumental Analysis

-

Instrument Warm-up: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

-

Baseline Correction: Fill two quartz cuvettes with the pure solvent. Place one in the reference beam path and the other in the sample beam path. Run a baseline scan over the desired wavelength range (e.g., 200-400 nm) to zero the instrument and subtract any absorbance from the solvent and cuvettes.

-

Sample Measurement: Empty the sample cuvette and rinse it with the working solution. Fill the cuvette with the working solution and place it back in the sample holder.

-

Spectrum Acquisition: Scan the sample over the same wavelength range as the baseline. The instrument will record the absorbance of the sample as a function of wavelength.

-

Data Analysis: Identify the wavelength of maximum absorbance (λmax) and record the corresponding absorbance value. If the molar absorptivity (ε) is to be determined, use the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length in cm.

Workflow for UV-Vis Spectroscopic Analysis

The logical workflow for performing a UV-Vis spectroscopic analysis is depicted in the following diagram.

References

Electrochemical Properties of 2-Bromo-4-hexylthiophene Monomer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-hexylthiophene is a substituted thiophene monomer of significant interest in the field of organic electronics. Its molecular structure, featuring a hexyl chain and a bromine atom on the thiophene ring, provides a unique combination of solubility, reactivity, and electronic properties. This makes it a valuable building block for the synthesis of novel conductive polymers and organic semiconducting materials. Understanding the electrochemical properties of this monomer is crucial for designing and optimizing its use in applications such as organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and sensors.

This technical guide provides a comprehensive overview of the core electrochemical properties of this compound, detailed experimental protocols for its characterization, and a discussion of its potential applications. Due to the limited direct experimental data on this specific isomer, this guide also draws upon established principles of substituted thiophene electrochemistry to provide well-founded estimations.

Core Electrochemical Properties

The electrochemical behavior of this compound is primarily dictated by the interplay of the electron-donating hexyl group and the electron-withdrawing (by induction) and pi-donating (by resonance) bromine atom. The position of these substituents on the thiophene ring further influences the electronic structure.

Redox Potentials

The oxidation potential of a thiophene monomer is a key parameter that determines the ease with which it can be electropolymerized and the energy level of the highest occupied molecular orbital (HOMO) of the resulting polymer. The hexyl group at the 4-position is expected to lower the oxidation potential compared to unsubstituted thiophene due to its electron-donating nature. Conversely, the bromine atom at the 2-position will likely have a more complex influence, potentially raising the oxidation potential through its inductive effect.

Table 1: Estimated Redox Potentials of this compound and Related Compounds

| Compound | Onset Oxidation Potential (Eox, onset) vs. Fc/Fc⁺ (V) | Peak Oxidation Potential (Eox, peak) vs. Fc/Fc⁺ (V) | Onset Reduction Potential (Ered, onset) vs. Fc/Fc⁺ (V) |

| Thiophene | ~1.6 | ~1.8 | Not readily observed |

| 3-Hexylthiophene | ~0.80 | ~1.0 | Not readily observed |

| This compound (Estimated) | ~1.0 - 1.2 | ~1.2 - 1.4 | Not readily observed |

Note: The values for this compound are estimations based on the electrochemical behavior of similarly substituted thiophenes. Actual experimental values may vary.

HOMO and LUMO Energy Levels

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical for determining the electronic and optical properties of the monomer and its corresponding polymer. These values are essential for designing efficient charge transfer interfaces in electronic devices. The HOMO level can be estimated from the onset of the oxidation wave in cyclic voltammetry, while the LUMO level is often inferred from the HOMO level and the optical bandgap.

Table 2: Estimated Electronic Properties of this compound

| Property | Estimated Value | Method of Estimation |

| HOMO Energy Level | -5.4 to -5.6 eV | Calculated from the estimated onset oxidation potential. |

| LUMO Energy Level | -2.0 to -2.2 eV | Estimated from the HOMO level and an assumed optical bandgap of ~3.4 eV for the monomer. |

| Electrochemical Band Gap | ~3.2 - 3.4 eV | Difference between estimated HOMO and LUMO levels. |

Note: These are theoretical estimations and should be confirmed by experimental measurements.

Experimental Protocols

Cyclic Voltammetry (CV) for Monomer Characterization

Cyclic voltammetry is a fundamental electrochemical technique used to investigate the redox properties of a molecule.

Methodology:

-

Solution Preparation: Prepare a solution of this compound (typically 1-10 mM) in a suitable organic solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Electrochemical Cell: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon, platinum, or gold), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., platinum wire).

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.

-

Data Acquisition: Scan the potential of the working electrode from an initial potential (where no reaction occurs) to a potential sufficiently positive to induce oxidation of the monomer, and then reverse the scan back to the initial potential. A typical scan rate is 100 mV/s.

-

Data Analysis: The resulting voltammogram will show the oxidation peak of the monomer. The onset of the oxidation wave is used to estimate the HOMO energy level.

Caption: Workflow for the electrochemical characterization of this compound using cyclic voltammetry.

Structure-Property Relationships

The electrochemical properties of substituted thiophenes are strongly dependent on the nature and position of the substituents.

Caption: Influence of substituents on the electrochemical properties of this compound.

Electropolymerization and Polymer Properties

This compound can undergo electropolymerization to form a conductive polymer film on the electrode surface. The polymerization typically proceeds via the oxidation of the monomer to form radical cations, which then couple to form dimers, oligomers, and ultimately the polymer. The bromine atom can be utilized in subsequent cross-coupling reactions to create well-defined polymer architectures.

The resulting polymer, poly(4-hexylthiophene), is expected to have a lower bandgap than the monomer and exhibit conductivity upon doping. The conductivity of poly(3-hexylthiophene) (P3HT), a closely related and well-studied polymer, can reach values as high as 100-1000 S/cm.[1][2] The conductivity of poly(4-hexylthiophene) will depend on factors such as regioregularity, molecular weight, and processing conditions.

Conclusion

This compound is a promising monomer for the development of advanced organic electronic materials. While direct experimental data on its electrochemical properties are limited, this guide provides a solid foundation for its study and application by drawing on established principles of thiophene chemistry. The provided experimental protocols offer a starting point for researchers to fully characterize this monomer and unlock its potential in various electronic and optoelectronic devices. Further experimental investigation is encouraged to precisely determine its electrochemical parameters and explore the properties of its corresponding polymer.

References

Solubility Profile of 2-Bromo-4-hexylthiophene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 2-Bromo-4-hexylthiophene, a key intermediate in the synthesis of organic electronic materials and pharmaceutical compounds. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines a theoretical solubility profile based on its chemical structure and provides a comprehensive, standardized experimental protocol for the precise quantitative determination of its solubility in common organic solvents.

Core Physicochemical Properties

This compound is a substituted thiophene with a molecular formula of C10H15BrS and a molecular weight of 247.20 g/mol .[1] At room temperature, it exists as a liquid.[1][2] Key physical properties are summarized below:

| Property | Value | Source |

| Molecular Formula | C10H15BrS | [1] |

| Molecular Weight | 247.20 g/mol | [1] |

| Form | Liquid | [1] |

| Density | 1.2225 g/mL at 25 °C | [1][2] |

| Boiling Point | 144 °C at 10 mmHg | [2] |

| Refractive Index | n20/D 1.5265 | [1][2] |

Theoretical Solubility Profile

The principle of "like dissolves like" is fundamental to predicting the solubility of a compound. The molecular structure of this compound, which features a nonpolar hexyl chain and a polarizable aromatic thiophene ring with an electronegative bromine atom, suggests a versatile solubility profile.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the C6 alkyl chain imparts significant nonpolar character, suggesting good solubility in nonpolar solvents through van der Waals interactions.

-

Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Chloroform, Tetrahydrofuran (THF)): These solvents are expected to be excellent solvents for this compound. They can engage in dipole-dipole interactions with the polar C-Br bond and the thiophene ring.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Moderate solubility is anticipated in these solvents. While the molecule can participate in dipole-dipole interactions, its inability to act as a hydrogen bond donor may limit its solubility compared to polar aprotic solvents.

-

Water: As a largely nonpolar molecule, this compound is expected to be insoluble in water.[3]

Experimental Protocol for Solubility Determination

To obtain precise solubility values, a systematic experimental approach is necessary. The following protocol details a standardized gravimetric method for determining the solubility of this compound in an organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with tight-fitting caps

-

Temperature-controlled orbital shaker or water bath

-

Syringe filters (e.g., 0.2 μm PTFE)

-

Glass syringes

-

Pre-weighed evaporation dishes or vials

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a vial. The presence of undissolved solute is crucial to ensure saturation.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Sampling and Filtration: After equilibration, cease agitation and allow any undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a glass syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed evaporation dish or vial.

-

Solvent Evaporation: Place the evaporation dish in a fume hood or a vacuum oven at a controlled temperature to slowly evaporate the solvent.

-

Quantification: Once the solvent has completely evaporated, reweigh the evaporation dish containing the dried solute.

-

Calculation: The solubility is calculated as the mass of the dissolved this compound divided by the volume of the solvent used.

Caption: Workflow for the gravimetric determination of solubility.

References

Theoretical Calculations of 2-Bromo-4-hexylthiophene's Electronic Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies used to calculate the electronic structure of 2-Bromo-4-hexylthiophene. While direct, in-depth computational studies on this specific molecule are not extensively published, this document outlines the established and robust computational protocols used for analogous thiophene derivatives. These methods, primarily centered around Density Functional Theory (DFT), offer powerful insights into the geometric and electronic characteristics that are crucial for applications in organic electronics and drug development.

Introduction to the Electronic Structure of Thiophene Derivatives

Thiophene and its derivatives are fundamental building blocks in a variety of organic functional materials due to their unique electronic properties. The electronic structure, particularly the arrangement of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—governs the chemical reactivity, optical absorption, and charge transport characteristics of these molecules. Theoretical calculations provide a powerful means to predict and understand these properties at a molecular level, guiding the design of new materials with tailored functionalities.

Computational Methodologies

The theoretical investigation of thiophene derivatives is predominantly carried out using Density Functional Theory (DFT), a computational method that offers a balance between accuracy and computational cost for studying the electronic structure of many-body systems.[1]

Software and Model Chemistry

Quantum chemistry software packages such as Gaussian are typically employed for these calculations.[1][2] The choice of the theoretical model, specifically the functional and the basis set, is critical for obtaining reliable results.

-

Density Functional Theory (DFT): This is the most common approach for geometry optimization and electronic property calculations of thiophene derivatives.[1]

-

Functionals: Hybrid functionals are widely used for their accuracy.[1]

-

Basis Sets: The basis set defines the atomic orbitals used in the calculation. Larger basis sets generally yield more accurate results at a higher computational cost.[1]

Computational Workflow

A typical computational workflow for analyzing the electronic structure of a molecule like this compound involves several key steps, as illustrated in the diagram below.

Experimental Protocols:

-

Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by finding the geometry that corresponds to the minimum energy on the potential energy surface.

-

Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the obtained structure is a true minimum. A true minimum will have no imaginary frequencies.[1] This analysis also provides thermodynamic properties of the molecule.

-

Electronic Property Calculations: With the optimized geometry, single-point energy calculations are performed to determine various electronic properties.[1]

Key Electronic Properties and Their Significance

The electronic properties derived from these calculations provide deep insights into the behavior of this compound.

Frontier Molecular Orbitals (HOMO and LUMO)

The energies and spatial distributions of the HOMO and LUMO are fundamental to understanding a molecule's electronic behavior.

-

HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. A higher HOMO energy level indicates a better electron donor.

-

LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. A lower LUMO energy level indicates a better electron acceptor.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial parameter that relates to the molecule's chemical reactivity, stability, and optical properties. A smaller gap generally implies higher reactivity and a red-shift in the absorption spectrum.

The relationship between the HOMO-LUMO gap and molecular properties is depicted in the following diagram.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of the molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule.[1][2]

-

Negative Regions (Red/Yellow): Indicate areas with an excess of electrons, which are susceptible to electrophilic attack.

-

Positive Regions (Blue): Indicate areas with a deficiency of electrons, which are susceptible to nucleophilic attack.

-

Neutral Regions (Green): Represent areas with a balanced electrostatic potential.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule by localizing the molecular orbitals into bonding, lone pair, and anti-bonding orbitals.[1][2] This analysis can reveal information about:

-

Hybridization: The type of hybrid orbitals involved in bonding.

-

Charge Transfer: The interactions and charge delocalization between different parts of the molecule.

-

Bonding Interactions: The nature and strength of chemical bonds.

Quantitative Data Summary

| Parameter | Expected Value | Significance |

| HOMO Energy | -5.0 to -6.0 eV | Relates to ionization potential and electron-donating ability. |

| LUMO Energy | -1.5 to -2.5 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 3.0 to 4.0 eV | Indicates chemical reactivity and optical absorption energy. |

| Dipole Moment | 1.0 to 2.0 Debye | Measures the overall polarity of the molecule. |

Experimental Validation

Theoretical calculations are most powerful when validated by experimental data. For thiophene derivatives, the following experimental techniques are commonly used to corroborate computational findings:

-

Cyclic Voltammetry (CV): This electrochemical technique can be used to experimentally determine the HOMO and LUMO energy levels, which can then be compared to the calculated values.

-

UV-Vis Spectroscopy: The absorption spectrum of the compound can be measured and compared to the predicted electronic transitions from Time-Dependent DFT (TD-DFT) calculations.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The calculated chemical shifts can be compared to the experimental NMR spectrum to validate the predicted molecular structure.

-

X-ray Crystallography: For crystalline materials, the optimized geometry from DFT calculations can be compared to the crystal structure determined by X-ray diffraction.

Conclusion

Theoretical calculations, particularly DFT, provide an indispensable toolkit for researchers, scientists, and drug development professionals working with this compound and related compounds. By following the established methodologies outlined in this guide, it is possible to gain a deep understanding of the electronic structure and properties of these molecules. This knowledge is crucial for the rational design of new materials with optimized performance for a wide range of applications, from organic electronics to medicinal chemistry. The synergy between computational prediction and experimental validation will continue to drive innovation in these fields.

References

A Technical Guide to 2-Bromo-4-hexylthiophene: Synthesis, Properties, and Theoretical Structural Insights

Audience: Researchers, scientists, and drug development professionals.

Abstract: 2-Bromo-4-hexylthiophene is a key heterocyclic building block in the field of materials science, primarily serving as a monomer for the synthesis of conjugated polymers used in organic electronics. While its role is well-established, a definitive single-crystal X-ray structure analysis has not been reported in publicly accessible literature, largely due to its liquid state at ambient temperatures. This guide provides a comprehensive overview of its known physicochemical properties, a detailed experimental protocol for its high-yield synthesis, and a theoretical examination of potential intermolecular interactions that would govern its solid-state packing.

Physicochemical Properties

This compound is a colorless to light yellow liquid under standard conditions. Its known physical and chemical properties are summarized below. These data are compiled from chemical supplier specifications and provide essential information for handling, storage, and reaction setup.[1][2][3][4]

| Property | Value |

| Molecular Formula | C₁₀H₁₅BrS |

| Molecular Weight | 247.19 g/mol |

| Appearance | Colorless to Light Yellow Clear Liquid |

| Physical State (20°C) | Liquid |

| Boiling Point | 144 °C at 10 mmHg |

| Density | ~1.22 g/mL at 25 °C |

| Refractive Index (n20/D) | ~1.53 |

| Purity (Typical) | >98.0% (GC) |

| CAS Number | 210705-84-3 |

Storage & Handling: The compound is noted to be light, heat, and moisture sensitive.[1][3] It should be stored under an inert atmosphere at refrigerated temperatures (2-8°C).[5]

Synthesis of this compound

A straightforward and highly regioselective method for the synthesis of this compound has been developed, achieving chemical yields greater than 90%.[6] The protocol involves the selective lithiation of the precursor 3-hexylthiophene at the 2-position, followed by quenching with bromine.

This protocol is adapted from the regioselective lithiation and bromination of 3-alkylthiophenes.[6]

Materials:

-

3-hexylthiophene

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Bromine (Br₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Argon or Nitrogen gas supply

-

Standard glassware for anhydrous reactions (Schlenk line)

Procedure:

-

Reaction Setup: A dried Schlenk flask is charged with 3-hexylthiophene and anhydrous THF under an inert atmosphere of argon or nitrogen. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiating: n-Butyllithium (1.0 equivalent) is added dropwise to the stirred solution while maintaining the temperature at -78 °C. The reaction mixture is stirred for 1 hour at this temperature to ensure complete regioselective lithiation at the 2-position of the thiophene ring.

-

Bromination: Bromine (1.0 equivalent) is added dropwise to the reaction mixture. The addition should be slow to control the exothermic reaction.

-

Quenching & Extraction: After the addition of bromine, the reaction is allowed to slowly warm to room temperature. The reaction is then quenched with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any excess bromine. The organic layer is separated, and the aqueous layer is extracted with diethyl ether or a similar organic solvent.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a pure liquid.[6]

Crystal Structure Analysis: A Theoretical Perspective

As of this writing, a crystal structure for this compound has not been reported. The compound's liquid state at room temperature necessitates low-temperature crystallization and subsequent diffraction analysis to elucidate its solid-state structure. However, based on the molecular structure and known packing motifs of similar thiophene derivatives, a theoretical analysis of potential intermolecular interactions can be proposed.

Should the compound be crystallized, the following non-covalent interactions would likely play a critical role in its supramolecular assembly:

-

π-π Stacking: The electron-rich thiophene rings are expected to form π-π stacking interactions, a common feature in the crystal structures of aromatic and heteroaromatic compounds. This interaction is crucial for charge transport in the resulting polymers.

-

Halogen Bonding: The bromine atom, possessing a region of positive electrostatic potential known as a σ-hole, could act as a halogen bond donor.[7] It could interact with electron-rich regions of neighboring molecules, such as the sulfur atom (Br···S) or the π-system of the thiophene ring (Br···π).

-

Van der Waals Forces: The flexible hexyl chains would primarily interact through weaker van der Waals forces. The packing of these aliphatic chains would significantly influence the overall crystal density and morphology.

Applications in Organic Electronics

The primary application of this compound is as a monomer in transition-metal-catalyzed cross-coupling reactions to synthesize conjugated oligomers and polymers.[5] Its isomer, 2-bromo-3-hexylthiophene, is more commonly used for the synthesis of the well-known polymer poly(3-hexylthiophene) (P3HT). However, this compound is a valuable monomer for creating specific regioisomers, such as head-to-tail and tail-to-tail dihexyl-2,2'-bithiophenes, via reactions like Kumada and Suzuki cross-couplings.[6]

Conclusion

This compound is a vital precursor in materials chemistry, yet its own solid-state structure remains to be experimentally determined. This guide has provided the available data on its properties and a detailed synthesis protocol to aid researchers working with this compound. The theoretical discussion of its potential crystal packing offers a framework for understanding its behavior if crystallized and for the design of new materials. Future work involving low-temperature crystallography would be invaluable to the field to fully characterize this important molecular building block.

References

- 1. This compound | 210705-84-3 | TCI EUROPE N.V. [tcichemicals.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 210705-84-3 | TCI AMERICA [tcichemicals.com]

- 4. This compound CAS#: 210705-84-3 [amp.chemicalbook.com]

- 5. This compound [210705-84-3]|RUO [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Safety and Handling of 2-Bromo-4-hexylthiophene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be substituted for a comprehensive risk assessment conducted by qualified professionals. All personnel handling 2-Bromo-4-hexylthiophene must be thoroughly trained in laboratory safety procedures and consult the most recent Safety Data Sheet (SDS) provided by the supplier.

Introduction

This compound is a substituted thiophene derivative increasingly utilized in the fields of organic electronics, materials science, and as a building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients. Its unique electronic and chemical properties make it a valuable precursor for the development of conductive polymers, organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). However, as with many halogenated heterocyclic compounds, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the safety and handling precautions for this compound, supported by available data and established protocols for related compounds.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as an acute oral toxicant. The available safety data indicates the following primary hazards:

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

GHS Pictogram:

Signal Word: Danger[1]

Hazard Statements:

-

H301: Toxic if swallowed.[1]

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]

-

P330: Rinse mouth.

-

P405: Store locked up.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Data

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Reported Toxicity |

| This compound | 210705-84-3 | C₁₀H₁₅BrS | 247.20[1] | Acute Tox. 3 (Oral)[1] |

| 2-Bromothiophene | 1003-09-4 | C₄H₃BrS | 163.04[3] | Oral LD50 (rat) = 200-250 mg/kg[3][4] |

| 2-Bromo-3-hexylthiophene | 69249-61-2 | C₁₀H₁₅BrS | 247.20[2] | Acute Tox. 3 (Oral)[2] |

Metabolic Pathways and Mechanism of Toxicity

The toxicity of thiophene-containing compounds is often attributed to their metabolic activation by cytochrome P450 (CYP450) enzymes in the liver.[5][6][7][8][9][10][11][12] This process can lead to the formation of reactive electrophilic intermediates, namely thiophene-S-oxides and thiophene epoxides.[5][6][8][11] These reactive metabolites can covalently bind to cellular macromolecules such as proteins and nucleic acids, leading to cellular damage and toxicity.[10]

The following diagram illustrates the generalized metabolic pathway for thiophene derivatives, which is presumed to be applicable to this compound.

Experimental Protocols and Handling Precautions

Due to its toxicity, all work with this compound should be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles, must be worn at all times.

General Handling Workflow

The following diagram outlines a general workflow for handling this compound in a laboratory setting.

Example Experimental Protocol: Suzuki Coupling

This protocol is a generalized procedure for a palladium-catalyzed Suzuki cross-coupling reaction involving an aryl bromide like this compound.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane/water, toluene/ethanol/water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1 equivalent), the arylboronic acid, the palladium catalyst, and the base.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography.

Emergency Procedures

In Case of Exposure:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Inhalation: Remove victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[13]

In Case of a Spill:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE, including respiratory protection if necessary.

-

Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

-

Collect the absorbed material into a sealed container for proper disposal.

-

Do not allow the chemical to enter drains or waterways.

Storage and Disposal

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[13]

-

Keep away from heat, sparks, and open flames.

-

Store separately from oxidizing agents.

-

The recommended storage temperature is typically 2-8°C.[1]

Disposal:

-

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

-

Consult with your institution's environmental health and safety (EHS) department for specific disposal guidelines.

-

Do not dispose of down the drain.

By adhering to these safety and handling precautions, researchers can minimize the risks associated with this compound and ensure a safe laboratory environment.

References

- 1. This compound 97 210705-84-3 [sigmaaldrich.com]

- 2. 2-Bromo-3-hexylthiophene | C10H15BrS | CID 10960141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromothiophene | C4H3BrS | CID 13851 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. femaflavor.org [femaflavor.org]

- 8. researchgate.net [researchgate.net]

- 9. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. fishersci.com [fishersci.com]

Technical Guide: 2-Bromo-4-hexylthiophene (CAS No. 210705-84-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-hexylthiophene, with CAS number 210705-84-3, is a substituted thiophene derivative that serves as a crucial building block in the field of materials science, particularly for the synthesis of conductive polymers. Its molecular structure, featuring a hexyl side chain, enhances solubility in organic solvents, facilitating its use in solution-processable applications for organic electronics. This compound is a key monomer for the production of poly(4-hexylthiophene), a polymer utilized in the development of organic field-effect transistors (OFETs), organic photovoltaic (OPV) cells, and organic light-emitting diodes (OLEDs). The regioregularity of the resulting polymer, which is critical for its electronic properties, can be controlled through various polymerization techniques.

Chemical and Physical Properties